AhR Agonist Potency: 7-Methoxyindole vs. 4-Methylindole
In a systematic evaluation of 22 methylated and methoxylated indoles using AZ-AHR transgenic reporter gene assays, 7-methoxyindole (the core scaffold of the target compound) was identified as the third most potent AhR agonist, achieving an Eₘₐₓ of 80% relative to 5 nM 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This was lower than 4-Me-indole (134%) and 6-Me-indole (91%), but substantially higher than most other congeners tested. Critically, the 7-methoxy substitution pattern was also shown, via binding pocket analysis, to enable simultaneous co-binding with 4-methylindole in the AhR ligand-binding domain, producing synergistic transcriptional activation—a property not observed with 5-methoxyindole or unsubstituted indole [1]. This demonstrates that the 7-methoxy positional isomer possesses a unique pharmacological interaction mode at AhR that distinct methoxyindole-3-carboxylic acid regioisomers (e.g., 4-methoxy, 5-methoxy, or 6-methoxy ICA) do not replicate.
| Evidence Dimension | AhR agonist efficacy (Eₘₐₓ relative to 5 nM TCDD) |
|---|---|
| Target Compound Data | 7-MeO-indole: Eₘₐₓ = 80% |
| Comparator Or Baseline | 4-Me-indole: 134%; 6-Me-indole: 91%; 3-Me-indole: IC₅₀ = 19 μM (antagonist); 2,3-diMe-indole: IC₅₀ = 11 μM (antagonist); 2,3,7-triMe-indole: IC₅₀ = 12 μM (antagonist) |
| Quantified Difference | 7-MeO-indole is 1.68-fold less efficacious than 4-Me-indole but maintains agonist character, whereas 3-Me-indole is a pure antagonist. 7-MeO-indole uniquely synergizes with 4-Me-indole in co-binding. |
| Conditions | AZ-AHR transgenic human hepatoma cells; reporter gene assay; CYP1A1 mRNA confirmation in LS180 cells by RT-PCR. |
Why This Matters
For researchers procuring indole-3-carboxylic acid building blocks to develop AhR-targeted therapeutics, the 7-methoxy positional isomer provides a defined agonist efficacy profile with unique synergistic binding capacity that cannot be achieved with the 4-methoxy or 5-methoxy regioisomers.
- [1] Stepankova, M.; Bartonkova, I.; Jiskrova, E.; Vrzal, R.; Mani, S.; Kortagere, S.; Dvorak, Z. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Mol. Pharmacol. 2018, mol.118.112151. Data: Eₘₐₓ values for 4-Me-indole (134%), 6-Me-indole (91%), 7-MeO-indole (80%); antagonist IC₅₀ values for 3-Me-indole (19 μM), 2,3-diMe-indole (11 μM), 2,3,7-triMe-indole (12 μM). View Source
